Product packaging for Febuxostat-acyl-B-D-glucuronide(Cat. No.:)

Febuxostat-acyl-B-D-glucuronide

Cat. No.: B14111823
M. Wt: 492.5 g/mol
InChI Key: ZRXRMGPMLDOOKN-UHFFFAOYSA-N
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Description

Significance of Glucuronidation in Drug Metabolism

Role of UDP-Glucuronosyltransferases (UGTs) in Phase II Metabolism

The enzymatic drivers of glucuronidation are the UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes primarily located in the liver but also present in other tissues like the kidneys, intestines, and brain. xcode.lifenih.gov These enzymes catalyze the transfer of glucuronic acid from the activated coenzyme, UDP-glucuronic acid (UDPGA), to a lipophilic substrate. jove.comwikipedia.org The human UGT superfamily is composed of 22 active enzymes, categorized into families and subfamilies, with UGT1 and UGT2 families being principally involved in the metabolism of xenobiotics. nih.govnih.gov The specific UGT isoforms exhibit overlapping substrate specificities, which can make it challenging to identify the single enzyme responsible for a particular drug's metabolic pathway. nih.gov

Formation of Acyl Glucuronides: General Principles

Acyl glucuronides are a specific class of metabolites formed when the substrate molecule contains a carboxylic acid group. nih.gov In this reaction, an ester linkage is formed between the carboxylic acid moiety of the drug and the glucuronic acid. wikipedia.org This conjugation significantly increases the hydrophilicity and molecular weight of the parent drug, aiding in its excretion. nih.gov However, acyl glucuronides are known to be chemically reactive. nih.gov They can undergo intramolecular acyl migration, where the acyl group moves around the glucuronic acid ring, and can also react with nucleophilic sites on proteins. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24N2O9S B14111823 Febuxostat-acyl-B-D-glucuronide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H24N2O9S

Molecular Weight

492.5 g/mol

IUPAC Name

6-[2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C22H24N2O9S/c1-9(2)8-31-13-5-4-11(6-12(13)7-23)19-24-10(3)18(34-19)21(30)33-22-16(27)14(25)15(26)17(32-22)20(28)29/h4-6,9,14-17,22,25-27H,8H2,1-3H3,(H,28,29)

InChI Key

ZRXRMGPMLDOOKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O

Origin of Product

United States

Genesis of Febuxostat Acyl β D Glucuronide As a Major Metabolite of Febuxostat

Identification of Specific UGT Isoforms Mediating Febuxostat Glucuronidation

The biotransformation of febuxostat into its acyl glucuronide metabolite is a complex process involving multiple UGT isoforms, each exhibiting distinct catalytic activities. The primary isoforms implicated in this metabolic pathway are UGT1A1, UGT1A3, UGT1A9, and UGT2B7. drugbank.com Research has also pointed to the potential involvement of UGT1A8 in this process.

UGT1A8-Mediated Conjugation Contributions

While primarily an extrahepatic enzyme found in the gastrointestinal tract, UGT1A8 has been shown to contribute to the glucuronidation of certain drugs. nih.gov Its involvement in the metabolism of febuxostat is also recognized. Although not as central as the hepatic UGTs, UGT1A8's capacity to form febuxostat-acyl-β-D-glucuronide suggests a role in the first-pass metabolism of the drug following oral administration.

UGT1A9-Mediated Conjugation Kinetics

UGT1A9 is a major hepatic UGT isoform with broad substrate specificity, catalyzing the glucuronidation of numerous drugs and endogenous compounds. nih.govnih.govfrontiersin.org It is one of the key enzymes involved in the formation of febuxostat-acyl-β-D-glucuronide. drugbank.com The high expression of UGT1A9 in the liver underscores its importance in the systemic clearance of febuxostat. nih.gov The kinetic properties of UGT1A9 make it an efficient catalyst for this conjugation reaction.

UGT2B7-Mediated Conjugation Pathways

UGT2B7 is a significant UGT isoform expressed in the liver and other tissues, known for its role in the glucuronidation of a wide range of drugs. mdpi.comresearchgate.net It is also a key contributor to the formation of febuxostat-acyl-β-D-glucuronide. drugbank.com The involvement of UGT2B7, alongside the UGT1A isoforms, highlights the multi-faceted nature of febuxostat metabolism.

Relative Contributions and Substrate Specificity of Key UGT Isoforms in Febuxostat-acyl-β-D-glucuronide Formation

The formation of febuxostat-acyl-β-D-glucuronide is a result of the concerted action of several UGT isoforms. While multiple enzymes can catalyze this reaction, their relative contributions can differ. Studies using recombinant human UGT isoforms have helped to elucidate the specific roles of each enzyme.

Research indicates that UGT1A1, UGT1A9, and UGT2B7 are the predominant isoforms responsible for the hepatic glucuronidation of febuxostat. drugbank.commdpi.com UGT1A3 also contributes to this process, albeit to a lesser extent. drugbank.com The broad and often overlapping substrate specificities of these enzymes present a challenge in precisely quantifying the contribution of each isoform in vivo. nih.govnih.gov However, in vitro studies with human liver microsomes and recombinant UGTs provide valuable insights into their relative importance.

The following table summarizes the key UGT isoforms involved in the formation of febuxostat-acyl-β-D-glucuronide and their primary locations:

UGT IsoformPrimary Location(s)Role in Febuxostat Glucuronidation
UGT1A1Liver, IntestineMajor
UGT1A3Liver, IntestineContributory
UGT1A8Gastrointestinal Tract (Extrahepatic)Contributory
UGT1A9Liver, KidneyMajor
UGT2B7Liver, Kidney, IntestineMajor

The substrate specificity of these UGT isoforms is not exclusive to febuxostat. For instance, UGT1A1 is the primary enzyme for bilirubin (B190676) glucuronidation, while UGT1A9 is involved in the metabolism of drugs like propofol. nih.govnih.gov This overlap in substrate preference can lead to drug-drug interactions. The formation of an acyl glucuronide metabolite, as is the case with febuxostat, is noteworthy as these types of metabolites can sometimes be reactive. xenotech.com

In Vitro Enzymatic Characterization of Glucuronidation Pathways

The characterization of the specific UGT enzymes involved in the glucuronidation of febuxostat has been a subject of in vitro studies utilizing various enzymatic systems. These studies are crucial for understanding the drug's metabolic profile and potential for drug-drug interactions.

Liver Microsomal Studies

Human liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of UGT enzymes and are a standard in vitro tool for studying drug glucuronidation. nih.govnih.gov Studies using human liver microsomes have been instrumental in elucidating the formation of febuxostat acyl-β-D-glucuronide. researchgate.net To achieve maximal enzyme activity in these in vitro assays, the microsomal membrane is often disrupted using agents like the pore-forming peptide alamethicin (B1591596). nih.govaalto.fi This disruption overcomes the latency of UGTs, an issue that can otherwise lead to an underestimation of glucuronidation rates. aalto.fi

Research with human liver microsomes has demonstrated that febuxostat is efficiently metabolized to its acyl glucuronide metabolite. nih.gov These studies provide a foundational understanding of the hepatic glucuronidation of febuxostat. The kinetic parameters of this reaction can be determined, offering insights into the efficiency of the metabolic process.

ParameterDescriptionSignificance in Febuxostat Glucuronidation
Enzyme SourcePooled Human Liver Microsomes (HLM)Represents the average metabolic capacity of the human population. mdpi.com
Key ProcessFormation of Febuxostat acyl-β-D-glucuronideA major metabolic pathway for febuxostat in the liver. nih.gov
Assay ConditionUse of alamethicin to disrupt membrane latencyEnsures maximal UGT enzyme activity is measured. nih.govaalto.fi

Recombinant UGT Enzyme Systems

To identify the specific UGT isoforms responsible for febuxostat's glucuronidation, researchers utilize recombinant UGT enzyme systems. These systems express individual human UGT enzymes, allowing for the determination of the catalytic activity of each isoform towards febuxostat. Through this approach, several UGT isoforms have been identified as key players in the formation of febuxostat acyl-β-D-glucuronide.

Studies have shown that UGT1A1, UGT1A3, UGT1A9, and UGT2B7 are all capable of mediating the glucuronidation of febuxostat. nih.govdrugbank.comnih.gov Among these, UGT1A1, UGT1A3, and UGT1A9 are part of the UGT1A family, while UGT2B7 belongs to the UGT2B family. The involvement of multiple UGT isoforms suggests a degree of redundancy in the metabolic pathway of febuxostat, which can have implications for individual variability in drug metabolism.

UGT IsoformFamilyRole in Febuxostat Glucuronidation
UGT1A1UGT1ACatalyzes the formation of febuxostat acyl-β-D-glucuronide. nih.govdrugbank.comnih.gov
UGT1A3UGT1AContributes to the glucuronidation of febuxostat. nih.govdrugbank.comnih.gov
UGT1A9UGT1AInvolved in the metabolic conjugation of febuxostat. nih.govdrugbank.comnih.gov
UGT2B7UGT2BPlays a role in the glucuronidation of febuxostat. nih.govdrugbank.comnih.gov

Dispositional and Excretion Pathways of Febuxostat Acyl β D Glucuronide in Pre Clinical Models

Hepatic Clearance Mechanisms of Febuxostat-acyl-β-D-glucuronide

Febuxostat (B1672324) undergoes extensive metabolism in the liver, which is a primary route of its clearance. nih.gov The main metabolic pathway is glucuronidation, leading to the formation of Febuxostat-acyl-β-D-glucuronide. This biotransformation is catalyzed by a group of enzymes known as uridine (B1682114) diphosphate (B83284) glucuronosyltransferases (UGTs). nih.govresearchgate.net

Renal Excretion Characteristics of Febuxostat-acyl-β-D-glucuronide

The kidneys play a substantial role in the excretion of febuxostat, primarily through the elimination of its metabolites. Febuxostat-acyl-β-D-glucuronide is the main metabolite found in urine. nih.gov Studies have shown that a significant percentage of an administered dose of febuxostat is excreted renally in the form of its glucuronide conjugate.

Based on urinary data from human studies, it is estimated that between 22% and 44% of a febuxostat dose is eliminated as glucuronide metabolites via the kidneys. nih.gov Other reports indicate that approximately 20-30% of the glucuronidated form of febuxostat is excreted in the urine. nih.govresearchgate.net In contrast, the amount of unchanged febuxostat excreted by the kidneys is considerably lower, typically ranging from 1% to 6%. nih.gov This highlights the importance of the glucuronidation pathway in preparing febuxostat for efficient renal clearance.

Role of Renal Transporters in Febuxostat-acyl-β-D-glucuronide Elimination

The elimination of Febuxostat-acyl-β-D-glucuronide from the blood into the urine is facilitated by renal transporters. researchgate.net Research has identified that both febuxostat and its acyl glucuronide metabolite are potent inhibitors of Organic Anion Transporter 3 (OAT3), a key transporter located in the basolateral membrane of renal proximal tubule cells. researchgate.netnih.gov

Specifically, Febuxostat-acyl-β-D-glucuronide acts as a competitive inhibitor of OAT3. nih.gov This interaction strongly suggests that OAT3 is a major pathway for the active secretion of the glucuronide metabolite from the bloodstream into the renal tubules for subsequent excretion in the urine. The potent inhibition of this transporter underscores its significance in the renal disposition of febuxostat's primary metabolite. In addition to OAT3, febuxostat has been shown to inhibit Breast Cancer Resistance Protein (BCRP/ABCG2), another transporter that can influence the disposition of drugs and their metabolites. researchgate.netnih.gov

Biliary Excretion and Enterohepatic Recirculation Potential of Febuxostat-acyl-β-D-glucuronide

In addition to renal excretion, biliary excretion into the gastrointestinal tract is another important elimination pathway for febuxostat and its metabolites. In preclinical models, particularly in rats, evidence of biliary excretion is supported by the observation of a second peak in the plasma concentration-time profile of febuxostat following oral administration. nih.govresearchgate.netpreprints.org This phenomenon is indicative of enterohepatic recirculation.

Studies in rats have quantified the extent of biliary excretion, with approximately 8.5% of an intravenously administered dose of febuxostat being excreted into the bile. nih.govresearchgate.netresearchgate.net The process of enterohepatic recirculation involves the excretion of the Febuxostat-acyl-β-D-glucuronide into the bile, its passage into the intestine, and subsequent deconjugation by gut enzymes back to the parent febuxostat, which can then be reabsorbed into the systemic circulation. researchgate.net This recirculation can contribute to the sustained plasma concentrations of the parent drug.

Comparative Excretion Profiles of Febuxostat and its Metabolites in Animal Models

Animal models provide valuable insights into the comparative excretion of febuxostat and its metabolites. In rats, the amount of unchanged febuxostat excreted in the urine is relatively low. For instance, over a 24-hour period, the urinary excretion of the parent drug was found to be approximately 3.6% to 3.7% of the administered dose. preprints.org This low percentage of urinary excretion of the parent drug further emphasizes the extensive nature of its metabolism prior to elimination.

In comparative studies using Sprague Dawley rats with induced metabolic syndrome, febuxostat treatment was shown to be more effective than allopurinol (B61711) in normalizing several biochemical parameters, including serum uric acid, fasting glucose, and antioxidant enzyme activities. bohrium.comnih.gov While these studies focus on pharmacodynamic outcomes, they are conducted in animal models relevant to the study of drug disposition. The data from human studies, which can be used to infer the situation in preclinical models, shows a clear predominance of the acyl-glucuronide metabolite in urine compared to the unchanged parent drug. nih.gov

Table 1: Urinary Excretion of Febuxostat and its Glucuronide Metabolite

Compound Percentage of Dose Excreted in Urine Species
Febuxostat (Unchanged) 1% - 6% Human
Febuxostat (Unchanged) ~3.7% Rat
Febuxostat Glucuronide 20% - 44% Human

Table 2: Biliary Excretion of Febuxostat in Rats

Route of Administration Percentage of Dose Excreted in Bile
Intravenous ~8.5%

Analytical Methodologies for the Detection and Quantification of Febuxostat Acyl β D Glucuronide

Development and Validation of Chromatographic Techniques

The quantification of Febuxostat-acyl-β-D-glucuronide is predominantly achieved through advanced separation sciences. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) form the cornerstone of its analytical determination.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used technique for the analysis of febuxostat (B1672324) and its related substances in bulk drug and pharmaceutical dosage forms. ijcrt.orgijrpc.com While less sensitive than mass spectrometry for biological matrix analysis, HPLC-UV provides a robust and cost-effective method for quantification where higher concentrations are expected.

The development of an HPLC-UV method for Febuxostat-acyl-β-D-glucuronide would be based on the principles established for the parent compound. The method typically employs a reverse-phase column, such as a C18 or C8, to separate the analyte from other components. ijrpc.comresearchgate.net The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer, with the pH adjusted to ensure optimal separation and peak shape. ijcrt.orgresearchgate.net Detection is carried out by monitoring the UV absorbance at a wavelength where the analyte exhibits maximum absorption, which for febuxostat is typically around 315 nm. researchgate.netresearchgate.net The retention time of the glucuronide metabolite would differ from the parent drug, allowing for its distinct quantification. The linearity of such methods for febuxostat has been established over various concentration ranges, for instance, from 250–8000 ng/mL in spiked plasma. researchgate.net

Table 1: Representative HPLC-UV Chromatographic Conditions for Febuxostat Analysis

ParameterCondition 1Condition 2Condition 3
ColumnShodex C-18-4E (5 μm; 250x4.6 mm) researchgate.netSymmetry C18 (250x4.6 mm, 5µm) ijcrt.orgSymmetry YMC ODS C8 (150 x 4.6 mm; 3.0 μm) ijrpc.com
Mobile PhaseMethanol : Acetate Buffer pH 4 (90:10 v/v) researchgate.netAcetonitrile : Methanol (70:30 v/v) ijcrt.orgPhosphate Buffer pH 3.0 : Acetonitrile (40:60 v/v) ijrpc.com
Flow Rate1 mL/min researchgate.net1.0 ml/min ijcrt.org1.0 ml/min ijrpc.com
Detection Wavelength315 nm researchgate.net314 nm ijcrt.org320 nm ijrpc.com
Retention Time (Febuxostat)3.991 min researchgate.net2.9 min ijcrt.org3.145 min ijrpc.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

For the sensitive and selective quantification of Febuxostat-acyl-β-D-glucuronide in complex biological matrices like plasma, Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly Tandem Mass Spectrometry (LC-MS/MS) are the methods of choice. nih.govnih.gov These techniques offer superior sensitivity and specificity compared to HPLC-UV, allowing for the detection of low concentrations of metabolites.

LC-MS/MS methods for febuxostat have been extensively developed and validated. nih.govopenaccesspub.org These methods typically use a C18 column for chromatographic separation and employ an electrospray ionization (ESI) source, often in the negative ion mode, to generate ions for mass analysis. openaccesspub.orgopenaccesspub.org Quantification is achieved using multiple reaction monitoring (MRM), which involves monitoring a specific precursor-to-product ion transition. For febuxostat, a common transition is m/z 315.1 → 271.0. openaccesspub.orgopenaccesspub.org A similar principle would be applied to its acyl-glucuronide metabolite, where a unique precursor ion (the molecular ion of the metabolite) and a specific product ion would be monitored to ensure highly selective detection. The use of a stable isotope-labeled internal standard, such as febuxostat-d7, is common to correct for matrix effects and variations in extraction and ionization. nih.gov These methods achieve very low limits of quantification, often in the low ng/mL range, making them ideal for pharmacokinetic studies. nih.gov

Sample Preparation Strategies for Biological Matrices (e.g., plasma, urine, tissue homogenates)

Effective sample preparation is critical to remove interferences from biological matrices and to concentrate the analyte before instrumental analysis. The choice of technique depends on the nature of the matrix and the required sensitivity.

Common strategies for extracting febuxostat and its metabolites include:

Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous biological fluid (e.g., plasma) into an immiscible organic solvent. Solvents such as methyl tertiary butyl ether (MTBE) or diethyl ether have been successfully used. nih.govnih.govopenaccesspub.org The process typically involves mixing the plasma sample with the extraction solvent, centrifuging to separate the layers, and then evaporating the organic layer to concentrate the extracted analytes. The dried residue is then reconstituted in the mobile phase for injection into the LC system. nih.gov

Protein Precipitation (PPT): This is a simpler and faster method where a water-miscible organic solvent, most commonly acetonitrile, is added to the plasma sample. nih.gov The solvent denatures and precipitates the plasma proteins. After centrifugation, the clear supernatant containing the analyte is separated and can be directly injected or evaporated and reconstituted. This method was utilized in an HPLC method with fluorescence detection for febuxostat in plasma. nih.gov

Table 2: Overview of Sample Preparation Techniques for Febuxostat in Plasma

TechniqueProcedure DetailsMatrix VolumeReference
Liquid-Liquid ExtractionExtraction with methyl tertiary butyl ether, vortexing, centrifugation, evaporation, and reconstitution.100 µL - 200 µL nih.govopenaccesspub.org
Liquid-Liquid ExtractionExtraction with diethyl ether, followed by separation and analysis.100 µL nih.gov
Protein PrecipitationPrecipitation with acetonitrile containing the internal standard, followed by centrifugation.200 µL nih.gov

Application of Febuxostat-acyl-β-D-glucuronide as a Reference Standard in Analytical Chemistry

The availability of a purified and characterized reference standard of Febuxostat-acyl-β-D-glucuronide is a fundamental prerequisite for any quantitative analytical work. pharmaffiliates.comallmpus.com This standard is indispensable for both quality control and the development and validation of analytical methods.

Quality Control (QC) Applications

In regulated bioanalysis, quality control (QC) samples are analyzed alongside study samples to ensure the integrity of the analytical run. nih.govallmpus.comnih.gov A certified reference standard of Febuxostat-acyl-β-D-glucuronide is used to prepare these QC samples by spiking known amounts of the compound into a blank biological matrix (e.g., drug-free plasma). nih.govallmpus.comnih.gov Typically, QC samples are prepared at a minimum of three concentration levels: low, medium, and high (LQC, MQC, and HQC). researchgate.net The measured concentrations of these QC samples must fall within a predefined acceptance range (e.g., ±15% of the nominal value) for the analytical run to be considered valid. This process ensures the ongoing accuracy and precision of the method during routine sample analysis. ijcrt.org

Method Development and Validation (AMV) in Pharmaceutical Analysis

Analytical Method Validation (AMV) is the process of demonstrating that an analytical procedure is suitable for its intended purpose. nih.govallmpus.comnih.gov A reference standard of Febuxostat-acyl-β-D-glucuronide is essential for conducting these validation experiments for an assay designed to measure it. nih.govallmpus.comnih.gov

Key validation parameters that rely on the reference standard include:

Linearity: A calibration curve is generated by preparing a series of standards of known concentrations using the reference material. The response of the instrument is then plotted against the concentration to establish the linear range of the assay. ijrpc.comresearchgate.net

Accuracy: Accuracy is determined by analyzing samples (often QC samples) with known concentrations of the reference standard and comparing the measured concentration to the true value. ijrpc.com

Precision: Precision is assessed by repeatedly analyzing samples at the same concentration to determine the degree of scatter. This is evaluated as both intra-day and inter-day precision. ijcrt.orgresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. Both are determined experimentally using dilutions of the reference standard. researchgate.netsphinxsai.com

Selectivity: The reference standard is used to confirm that the analytical signal belongs to the analyte of interest and is not affected by other components in the sample matrix. researchgate.net

Without a well-characterized reference standard of Febuxostat-acyl-β-D-glucuronide, the development of a reliable and accurate quantitative assay for this metabolite would not be possible. allmpus.com

Pre Clinical Pharmacokinetic Investigations of Febuxostat Acyl β D Glucuronide

Tissue Distribution Studies in Animal Models (e.g., mice, rats)

Comprehensive studies detailing the tissue distribution of Febuxostat-acyl-β-D-glucuronide in animal models such as mice and rats are not extensively available in the public domain. Research has primarily focused on the parent drug, febuxostat (B1672324).

Accumulation Patterns in Specific Organs (e.g., liver, lung)

Direct studies on the accumulation patterns of Febuxostat-acyl-β-D-glucuronide in specific organs like the liver and lungs have not been specifically reported. However, investigations into the parent compound, febuxostat, have shown that it distributes to highly perfused organs. In mice, febuxostat has been observed to have a high distribution in the liver and lungs. nih.govnih.gov Given that the liver is the primary site of glucuronidation, it is plausible that the metabolite is present in this organ. nih.govresearchgate.net Further research is required to determine the specific accumulation patterns of the acyl-glucuronide metabolite in these and other organs.

In Vitro Disposition Studies

In vitro studies provide valuable insights into the fundamental properties of a drug metabolite that govern its pharmacokinetic behavior.

Protein Binding Characteristics

The binding of a drug or its metabolites to plasma proteins is a critical determinant of their distribution and clearance. While specific data on the protein binding of Febuxostat-acyl-β-D-glucuronide is limited, studies on the parent drug, febuxostat, provide some context. Febuxostat itself exhibits high plasma protein binding. mdpi.com

One study has indicated that in the analysis of drug-drug interactions, the protein binding effects of febuxostat acyl-glucuronide were taken into account, suggesting that this data exists but is not publicly detailed. nih.gov Another study on febuxostat in rats and mice reported high plasma protein binding values for the parent drug, ranging from approximately 94.2% to 98.4%. mdpi.com

Table 1: In Vitro Plasma Protein Binding of Febuxostat in Animal Models

SpeciesCompoundConcentrationProtein Binding (%)
RatFebuxostat1 µg/mL98.4 ± 1.20
MouseFebuxostat1 µg/mL94.9 ± 0.0369
MouseFebuxostat20 µg/mL95.7 ± 0.00339

Data from an in vitro study using fresh plasma spiked with febuxostat. mdpi.com

It is important to note that the glucuronidation process increases the polarity of the molecule, which could potentially alter its protein binding characteristics compared to the parent compound. Further studies are needed to specifically determine the protein binding of Febuxostat-acyl-β-D-glucuronide.

Metabolic Stability in Ex Vivo Systems

The metabolic stability of a compound is a key factor influencing its in vivo half-life and clearance. Febuxostat is known to be extensively metabolized, with glucuronidation being a major pathway. researchgate.netnih.gov The UGT 1 and 2 families of enzymes are involved in this process. nih.gov

The stability of acyl glucuronides themselves can be a subject of investigation, as they can undergo hydrolysis back to the parent compound, a reaction that can be catalyzed by β-glucuronidases and esterases found in various tissues, including the liver. nih.gov Studies on other acyl glucuronides have shown species differences in their hydrolysis rates in liver microsomes. nih.gov

Mechanistic and Pre Clinical Pharmacological Interactions of Febuxostat Acyl β D Glucuronide

Interaction with Drug Transporters

Febuxostat-acyl-β-D-glucuronide has been identified as a potent inhibitor of certain drug transporters, particularly the Organic Anion Transporter 3 (OAT3).

Inhibition of Organic Anion Transporter 3 (OAT3) by Febuxostat-acyl-β-D-glucuronide.nih.govresearchgate.netkisti.re.kr

OAT3 is a crucial transporter involved in the renal excretion of a wide array of drugs and endogenous compounds. nih.gov Inhibition of OAT3 can lead to altered pharmacokinetics and potential toxicity of co-administered drugs that are substrates of this transporter.

In vitro studies utilizing human embryonic kidney 293 (HEK293) cells transfected with OAT3 have been conducted to determine the inhibitory potency of Febuxostat-acyl-β-D-glucuronide. These assays have consistently demonstrated that Febuxostat-acyl-β-D-glucuronide is a potent inhibitor of OAT3-mediated transport.

The apparent inhibition constant (Ki) is a measure of the concentration of an inhibitor required to produce half-maximal inhibition. A lower Ki value indicates a more potent inhibitor. Research has established the Ki value for Febuxostat-acyl-β-D-glucuronide's inhibition of OAT3.

CompoundTransporterKi (μM)
Febuxostat-acyl-β-D-glucuronideOAT36.11 nih.govresearchgate.netkisti.re.kr
Febuxostat (B1672324)OAT30.55 nih.govresearchgate.netkisti.re.kr

Further investigation into the mechanism of OAT3 inhibition by Febuxostat-acyl-β-D-glucuronide has revealed a mixed mode of inhibition, exhibiting both competitive and non-competitive components. nih.govresearchgate.netkisti.re.kr

Competitive Inhibition: In this mode, the inhibitor binds to the same active site on the transporter as the substrate, directly competing for binding.

Non-competitive Inhibition: This type of inhibition involves the inhibitor binding to a site on the transporter different from the substrate-binding site (an allosteric site). This binding event alters the transporter's conformation, reducing its ability to transport the substrate, regardless of the substrate concentration.

Studies have confirmed that Febuxostat-acyl-β-D-glucuronide demonstrates competitive inhibition of OAT3-mediated transport of estrone-3-sulfate. nih.govresearchgate.netkisti.re.kr

Implications for Drug-Drug Interactions (DDI) Based on Transporter Inhibition (mechanistic modeling).nih.govresearchgate.netkisti.re.kr

The potent inhibition of OAT3 by Febuxostat and its acyl glucuronide metabolite raises concerns about potential clinically significant drug-drug interactions. Mechanistic static modeling has been employed to predict the in vivo consequences of this inhibition.

One such study focused on the interaction with rivaroxaban (B1684504), a direct factor Xa anticoagulant and a known OAT3 substrate. The model, after accounting for factors like probe substrate-dependency and protein binding, estimated a significant increase in the systemic exposure of rivaroxaban when co-administered with febuxostat. nih.govresearchgate.net Specifically, the model predicted a 1.47-fold increase in rivaroxaban's systemic exposure. nih.govresearchgate.net This increased exposure is projected to exacerbate the baseline bleeding risk for patients with atrial fibrillation by 1.51-fold. nih.govresearchgate.net These findings underscore the potential for clinically relevant DDIs when febuxostat is used concurrently with OAT3 substrates, highlighting the importance of considering these interactions in clinical practice. nih.govresearchgate.netkisti.re.kr

Potential for Inhibition of Other Drug-Metabolizing Enzymes (e.g., CYP, UGT) by Febuxostat-acyl-β-D-glucuronide (mechanistic in vitro studies)

While the focus has been on transporter interactions, the potential for Febuxostat-acyl-β-D-glucuronide to inhibit drug-metabolizing enzymes has also been considered. The parent compound, febuxostat, has been studied more extensively in this regard. In vitro studies have examined the inhibitory effects of febuxostat on cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. nih.gov

Research indicates that febuxostat itself shows minimal inhibitory effects on the activities of various CYP enzymes. nih.gov The metabolism of febuxostat involves multiple UGT and CYP pathways, which suggests a low likelihood of significant variations in febuxostat blood concentrations when co-administered with drugs that inhibit a single CYP or UGT enzyme. nih.gov However, specific in vitro studies focusing solely on the inhibitory potential of the Febuxostat-acyl-β-D-glucuronide metabolite on a wide range of CYP and UGT enzymes are less prevalent in the currently available literature. Given that acyl glucuronides of other drugs have been shown to be both substrates and inhibitors of drug transporters, further investigation into the direct effects of Febuxostat-acyl-β-D-glucuronide on various metabolic enzymes is warranted to fully characterize its DDI potential. researchgate.net

Chemical and Biochemical Stability of Acyl Glucuronides: Implications for Febuxostat Acyl β D Glucuronide

Acyl Migration Phenomena in Glucuronide Conjugates

Acyl glucuronides are known to be chemically labile and can undergo intramolecular rearrangement, a process known as acyl migration. This phenomenon involves the transfer of the acyl group (the febuxostat (B1672324) moiety in this case) from its initial 1-O-β-ester linkage to the adjacent hydroxyl groups on the glucuronic acid ring, forming positional isomers (2-O, 3-O, and 4-O-esters). This isomerization is a significant aspect of the chemistry of acyl glucuronides as the resulting isomers can exhibit different chemical and biological properties compared to the parent 1-O-β-glucuronide.

Hydrolytic Stability of Ester Glucuronides

In addition to acyl migration, Febuxostat-acyl-β-D-glucuronide is susceptible to hydrolysis, a chemical reaction in which the ester bond is cleaved by water, leading to the release of the parent drug, febuxostat, and glucuronic acid. The hydrolytic stability of ester glucuronides is a critical factor influencing their in vivo disposition and potential for drug recycling.

The stability of the ester linkage is influenced by factors similar to those affecting acyl migration, including the molecular structure of the parent drug and the pH of the environment. While detailed studies on the hydrolytic stability of Febuxostat-acyl-β-D-glucuronide under various pH conditions are not extensively reported, general knowledge of ester hydrolysis suggests that the rate of this reaction is also pH-dependent. Both acidic and alkaline conditions can catalyze the cleavage of the ester bond.

General Considerations for Acyl Glucuronide Reactivity

The chemical reactivity of acyl glucuronides, including Febuxostat-acyl-β-D-glucuronide, stems from the electrophilic nature of the carbonyl carbon in the ester linkage. This electrophilicity makes them susceptible to nucleophilic attack, not only by water (hydrolysis) but also by other nucleophiles present in a biological system, such as the side chains of amino acids in proteins.

Future Research Directions and Unanswered Questions Regarding Febuxostat Acyl β D Glucuronide

Elucidation of Complete Metabolic Fate and Minor Pathways

While the formation of febuxostat-acyl-β-D-glucuronide via UDP-glucuronosyltransferase (UGT) enzymes such as UGT1A1, UGT1A3, UGT1A9, and UGT2B7 is a well-established major metabolic pathway, a complete understanding of all metabolic routes, particularly minor pathways, remains an area for further exploration. nih.gov The metabolism of febuxostat (B1672324) also involves cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C8, and CYP2C9, leading to oxidative metabolites. nih.gov

Recent studies in animal models have begun to shed light on previously unidentified metabolites. For instance, research in rats has identified several new phase I and phase II metabolites, suggesting that the metabolic map of febuxostat is more intricate than currently documented in humans. rsc.org Future research should aim to confirm the presence and clinical relevance of these and other potential minor metabolites in humans. A thorough investigation into minor metabolic pathways is crucial, as these can have significant implications for inter-individual variability in drug response and the potential for drug-drug interactions.

Key research questions that remain include:

What are the complete profiles of minor metabolites of febuxostat-acyl-β-D-glucuronide in humans?

Do these minor pathways exhibit clinically significant variability due to genetic polymorphisms or co-administered drugs?

Comprehensive Profiling of Transporter Interactions

The interaction of febuxostat and its acyl-glucuronide metabolite with various drug transporters is a critical determinant of their pharmacokinetic profiles and potential for drug-drug interactions. It has been established that both febuxostat and febuxostat-acyl-β-D-glucuronide are potent inhibitors of the organic anion transporter 3 (OAT3). nih.govresearchgate.net This inhibition has clinical implications, as it can affect the disposition of co-administered drugs that are substrates of OAT3. nih.govresearchgate.net

Furthermore, febuxostat has been shown to inhibit the breast cancer resistance protein (BCRP), an important efflux transporter. nih.gov This interaction could potentially alter the pharmacokinetics of BCRP substrate drugs. nih.gov

However, a comprehensive screening of the interactions of febuxostat-acyl-β-D-glucuronide with a wider array of clinically relevant transporters is still needed. Future research should systematically investigate its potential as a substrate or inhibitor of other key transporters, including but not limited to:

Other members of the organic anion transporter (OAT) and organic cation transporter (OCT) families.

P-glycoprotein (P-gp).

Multidrug resistance-associated proteins (MRPs).

A thorough understanding of these interactions will provide a more complete picture of the drug's disposition and allow for better prediction of potential drug-drug interactions.

Advanced Analytical Techniques for Low-Concentration Detection and Structural Elucidation of Unidentified Metabolites

The accurate detection and structural characterization of febuxostat-acyl-β-D-glucuronide and its related metabolites, especially those present at low concentrations, are paramount for a complete understanding of its metabolic fate. Current methodologies, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), have been successfully developed and validated for the simultaneous determination of febuxostat and its major active metabolites in human plasma. researchgate.net

More advanced techniques like ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QTOF/MS) have demonstrated the capability to identify previously unknown metabolites in preclinical species. rsc.org These high-resolution mass spectrometry techniques are crucial for the structural elucidation of novel and low-abundance metabolites.

Future research in this area should focus on:

Developing and validating ultra-sensitive analytical methods with even lower limits of quantification to detect trace-level metabolites in various biological matrices.

Employing sophisticated mass spectrometry fragmentation techniques (e.g., MSn) and nuclear magnetic resonance (NMR) spectroscopy for the definitive structural elucidation of unidentified metabolites.

The use of biotransformation software and personal compound databases to aid in the rapid identification of potential metabolites from complex MS data. rsc.org

These advancements will be instrumental in creating a more detailed and accurate metabolic map for febuxostat and its glucuronide conjugate.

Theoretical and Computational Approaches to Glucuronide Formation and Reactivity

Theoretical and computational modeling offers a powerful, complementary approach to experimental studies for understanding and predicting the behavior of febuxostat-acyl-β-D-glucuronide. Such models can provide valuable insights into the kinetics of its formation and its chemical reactivity.

Kinetic modeling of acyl glucuronide reactivity, in general, has been explored using techniques like density functional theory (DFT). liverpool.ac.uk These models can calculate parameters such as activation energies for reactions like intramolecular transacylation, which is linked to the potential for acyl glucuronides to form protein adducts. liverpool.ac.ukrsc.org

For febuxostat-acyl-β-D-glucuronide specifically, future research could leverage computational approaches to:

Develop robust quantitative structure-property relationship (QSPR) models to predict the rate of its formation by different UGT isoforms.

Utilize molecular docking and molecular dynamics simulations to visualize and understand the binding interactions between febuxostat and the active sites of UGT enzymes.

Employ quantum mechanical calculations to predict the reactivity of febuxostat-acyl-β-D-glucuronide, including its susceptibility to hydrolysis and acyl migration.

Construct pharmacokinetic-pharmacodynamic (PK-PD) models to simulate the impact of genetic polymorphisms in UGT enzymes on the plasma concentrations of the glucuronide metabolite and its clinical effects. patsnap.com

By integrating these computational approaches with experimental data, a more predictive and mechanistic understanding of the formation and reactivity of febuxostat-acyl-β-D-glucuronide can be achieved, ultimately contributing to a more refined risk assessment and personalized medicine approach.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.